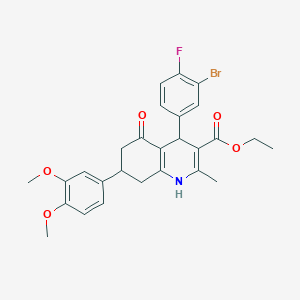
Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-溴-4-氟苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯是一种复杂的有机化合物,属于六氢喹啉类。这些化合物以其多样的生物活性及其潜在的治疗应用而闻名。该化合物中存在多个官能团,包括溴、氟、甲氧基和羧酸酯,使其成为药物化学和药物研究的关注对象。
准备方法
合成路线和反应条件: 4-(3-溴-4-氟苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯的合成通常涉及多步过程。一种常见的方法是Hantzsch反应,该反应涉及在合适的催化剂存在下,醛、β-酮酯和醋酸铵的缩合反应。反应条件通常包括在乙醇或其他合适的溶剂中回流。
工业生产方法: 该化合物的工业生产可能涉及对Hantzsch反应进行优化,以进行大规模合成。这包括使用连续流反应器、高通量催化剂筛选和溶剂回收,以提高产量并降低生产成本。
反应类型:
氧化: 该化合物可以发生氧化反应,特别是在甲氧基和甲基处,导致形成相应的醛或羧酸。
还原: 还原反应可以针对羰基,将其转化为醇。
取代: 溴和氟原子可以通过亲核芳香取代反应被其他亲核试剂取代。
常用试剂和条件:
氧化: 酸性条件下的高锰酸钾或三氧化铬。
还原: 无水条件下的硼氢化钠或氢化锂铝。
取代: 极性非质子溶剂中的甲醇钠或其他强亲核试剂。
主要产品:
氧化: 醛或羧酸。
还原: 醇。
取代: 用不同取代基取代溴或氟的化合物。
科学研究应用
4-(3-溴-4-氟苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯在科学研究中有几个应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医药: 研究其作为治疗各种疾病的治疗剂的潜力。
工业: 用于开发新材料,以及作为合成其他有价值化合物的先驱。
作用机制
4-(3-溴-4-氟苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯的作用机制涉及其与特定分子靶标的相互作用。该化合物可能与酶或受体结合,抑制或调节其活性。多个官能团的存在允许与生物分子进行不同的相互作用,导致各种药理作用。
类似化合物:
- 4-(3-溴-4-氯苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯
- 4-(3-溴-4-氟苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-四氢喹啉-3-羧酸乙酯
比较: 4-(3-溴-4-氟苯基)-7-(3,4-二甲氧基苯基)-2-甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸乙酯中溴、氟和甲氧基的独特组合使其与类似化合物区别开来。这些官能团有助于其独特的化学反应性和生物活性,使其成为研究和潜在治疗应用的有价值化合物。
相似化合物的比较
- Ethyl 4-(3-bromo-4-chlorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate
Comparison: The unique combination of bromine, fluorine, and methoxy groups in Ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate distinguishes it from similar compounds. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C27H27BrFNO5 |
|---|---|
分子量 |
544.4 g/mol |
IUPAC 名称 |
ethyl 4-(3-bromo-4-fluorophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C27H27BrFNO5/c1-5-35-27(32)24-14(2)30-20-11-17(15-7-9-22(33-3)23(13-15)34-4)12-21(31)26(20)25(24)16-6-8-19(29)18(28)10-16/h6-10,13,17,25,30H,5,11-12H2,1-4H3 |
InChI 键 |
RTMWWFUHDNVIQI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)F)Br)C(=O)CC(C2)C4=CC(=C(C=C4)OC)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


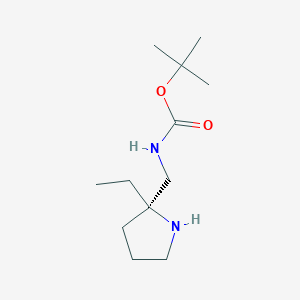

![2-(4-Fluorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11779651.png)

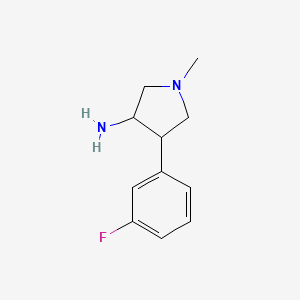
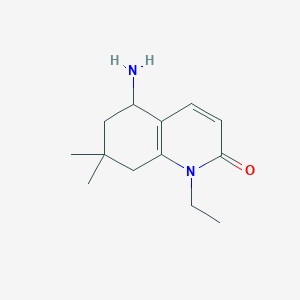




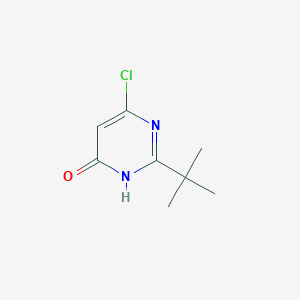
![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-phenylnicotinonitrile](/img/structure/B11779715.png)

![(1R,4S,5R)-Methyl 2-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B11779726.png)
